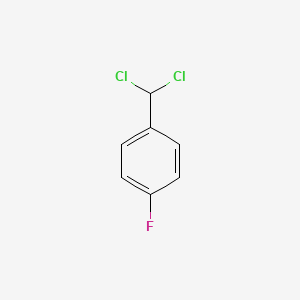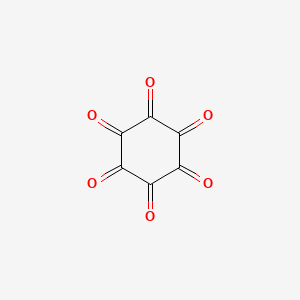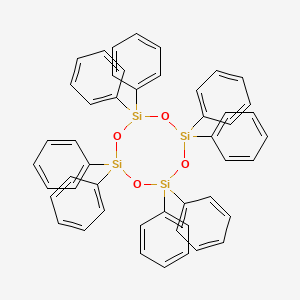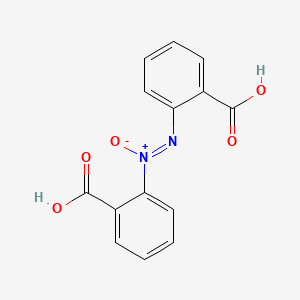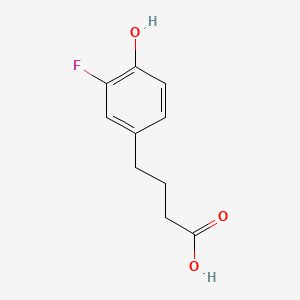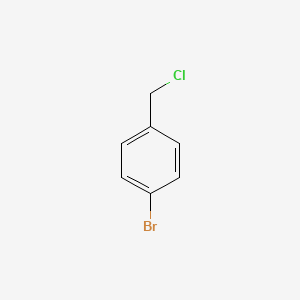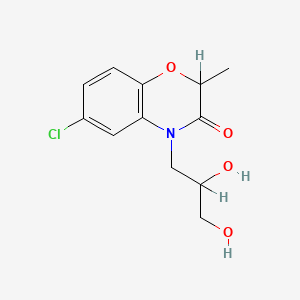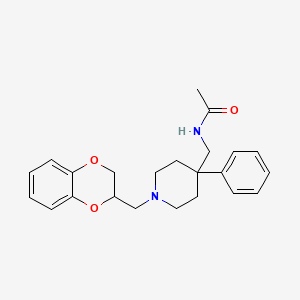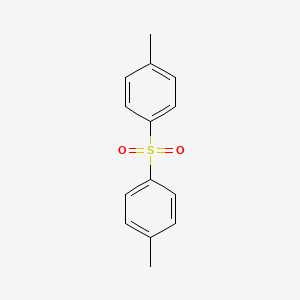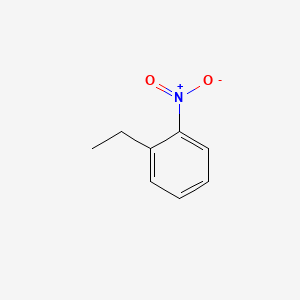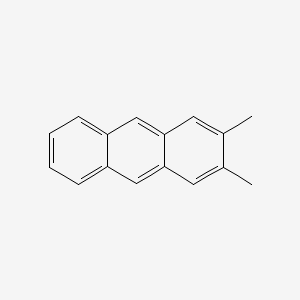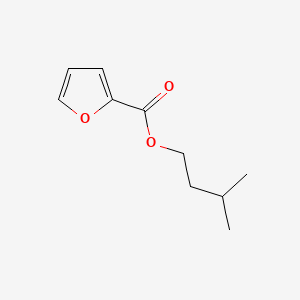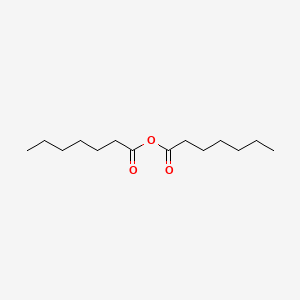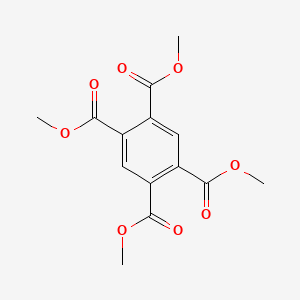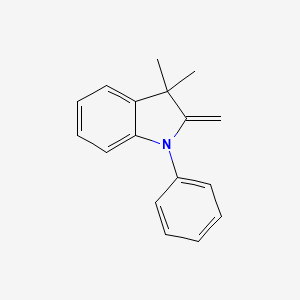
1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-
Vue d'ensemble
Description
The compound "1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-" is a derivative of the indole structure, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse chemical reactivity and their ability to interact with various biological targets, making them of great interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of indole derivatives often involves the formation of the indole core followed by various functionalization reactions. For instance, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 leads to a cycloplatinated product, which can further react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene to give various compounds where DMSO is replaced by these ligands . Additionally, the synthesis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) involves characterization by elemental analyses and spectral studies, indicating a methodical approach to the synthesis and confirmation of the indole derivative structures .
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of the cycloplatinated indole derivative shows metallation to platinum via the C3 carbon of the indole nucleus . Similarly, the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) is stabilized by an elaborate system of π...π, C–H...π, and C–H...F hydrogen bonds . The crystal structures of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives are stabilized by weak intra- and intermolecular interactions, such as C–H...π and C–H...Hal interactions .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The phenylacetylene derivative of the cycloplatinated indole reacts with ethanol to give a carbene complex, and related carbene complexes with other alcohols and acetylenic derivatives have also been synthesized . The preparation of 3-(aminomethylene)-3H-indoles involves the condensation of 3-indolecarbaldehydes with secondary amines, and these compounds can further react with electrophiles and nucleophiles to afford variously substituted indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and intermolecular interactions that can affect the melting points, solubility, and reactivity of these compounds . The spectral studies, including FT-IR, NMR, and Mass spectroscopy, are essential for determining the functional groups present and confirming the identity of the synthesized compounds . The reactivity of indole derivatives with electrophiles and nucleophiles also highlights their chemical versatility and potential for further transformations .
Applications De Recherche Scientifique
Chemical Reactions and Structural Analysis
Acid-Catalyzed Rearrangements
2-Phenyl-3-phenylimino-3H-indole reacts with various indole derivatives, leading to rearrangements and the formation of compounds like 3,3′-bis-indolyls. Acid treatment of these compounds further results in different rearrangement products, with crystal structures being determined for some of these compounds (Cardillo et al., 1992).
Crystal Structure of Indole Derivatives
Studies have detailed the crystal structures of various 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole derivatives. These studies contribute to understanding the molecular configuration and potential interactions of these compounds (Vázquez-Vuelvas et al., 2011).
Spectroscopy and Photophysics
Proton Transfer Equilibrium Reactions
The proton transfer reactions in substituted 3H-indole molecules have been studied, providing insights into the spectral characteristics and formation of various species like anions, cations, and dications. This research is significant for understanding the photophysical behavior of these compounds (Sarpal et al., 1993).
Photophysical Parameters
Research on the spectroscopic and photophysical parameters of neutral and cationic species of 3H-indole derivatives reveals information about solvatochromic shifts, radiative decay rate constants, and geometrical changes in the ground state, contributing to the understanding of these compounds' photophysical properties (Belletěte et al., 1994).
Synthesis and Applications
Oligomerization and Derivative Formation
The oligomerization of indole derivatives, such as indole-5-carboxylic acid, with thiols has been explored. This research reveals the formation of complex structures and compounds, indicating the diverse synthetic applications of these compounds (Mutulis et al., 2008).
Synthesis of Biologically Active Compounds
The synthesis of new derivatives of 2,3-dimethylindole by reacting with various amides indicates the potential biological activity of these synthesized compounds. This research opens avenues for developing new pharmaceuticals and biologically active substances (Avdeenko et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-dimethyl-2-methylidene-1-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-13-17(2,3)15-11-7-8-12-16(15)18(13)14-9-5-4-6-10-14/h4-12H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYORQGMLXJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063738 | |
| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
CAS RN |
5227-71-4 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-2-methylene-1-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-2-methylene-1-phenylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



